molecular formula C12H22N2O4 B2750956 3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea CAS No. 1902927-10-9

3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2750956
CAS No.: 1902927-10-9
M. Wt: 258.318
InChI Key: JZFXVZANKYSBPT-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic urea derivative featuring a 2-methoxyethyl substituent on the urea nitrogen and an octahydro-1,4-benzodioxin moiety. The octahydro-1,4-benzodioxin group is a fully saturated bicyclic system, which distinguishes it from partially unsaturated benzodioxin derivatives.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-16-5-4-13-12(15)14-9-2-3-10-11(8-9)18-7-6-17-10/h9-11H,2-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFXVZANKYSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCC2C(C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2-methoxyethylamine with an appropriate isocyanate derivative of octahydrobenzo[b][1,4]dioxin. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The methoxyethyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with active site residues. This compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea (CAS: 894034-24-3), a structurally related urea derivative documented in the provided evidence .

Property 3-(2-Methoxyethyl)-1-(Octahydro-1,4-Benzodioxin-6-yl)Urea 3-[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-Methoxyethyl)Urea
Core Benzodioxin Structure Octahydro (fully saturated bicyclic system) 2,3-Dihydro (partially unsaturated benzodioxin ring)
Urea Substituents Single 2-methoxyethyl group Two 2-methoxyethyl groups (bis-substitution)
Additional Functional Groups None Pyrrolidin-5-one ring attached to benzodioxin
Molecular Formula Not explicitly provided in evidence C₂₁H₂₉N₃O₇ (as per evidence)
Molecular Weight ~375.4 g/mol (estimated) 459.47 g/mol (calculated from evidence)

Implications of Structural Variations

Benzodioxin Saturation: The octahydro-1,4-benzodioxin group in the target compound confers greater conformational rigidity and hydrophobicity compared to the 2,3-dihydro variant. This could enhance membrane permeability but reduce aqueous solubility .

Urea Substituents :

  • The single 2-methoxyethyl group in the target compound likely reduces steric hindrance compared to the bis-substituted comparator. This might favor interactions with narrow binding pockets.
  • The bis(2-methoxyethyl) groups in the comparator could enhance solubility due to increased polarity, though this is counterbalanced by the larger molecular weight.

Pyrrolidinone Ring (Comparator-Specific): The pyrrolidin-5-one ring in the comparator introduces a ketone group, which may influence hydrogen-bonding capacity and metabolic stability.

Pharmacological and Physicochemical Considerations

  • Solubility : The octahydrobenzodioxin derivative is predicted to have lower aqueous solubility than the dihydrobenzodioxin analog due to reduced polarity.
  • Metabolic Stability : Saturated benzodioxin systems are generally less prone to oxidative metabolism, suggesting improved metabolic stability for the target compound.
  • Target Selectivity: The absence of a pyrrolidinone ring in the target compound may limit its activity against enzymes or receptors requiring this motif for binding (e.g., kinases or proteases).

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